molecular formula C6H12ClNO2 B8086092 1-[(Methylamino)methyl]cyclopropanecarboxylic acid hydrochloride

1-[(Methylamino)methyl]cyclopropanecarboxylic acid hydrochloride

Cat. No.: B8086092
M. Wt: 165.62 g/mol
InChI Key: NECUMAOIYSYIBG-UHFFFAOYSA-N
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Description

1-[(Methylamino)methyl]cyclopropanecarboxylic acid hydrochloride (CAS: 99324-91-1) is a cyclopropane derivative featuring a carboxylic acid group (-COOH) and a methylamino-methyl (-CH₂-NH-CH₃) substituent on the cyclopropane ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical research . Cyclopropane rings are valued in drug design for their conformational rigidity, which can improve target binding and metabolic resistance.

Properties

IUPAC Name

1-(methylaminomethyl)cyclopropane-1-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c1-7-4-6(2-3-6)5(8)9;/h7H,2-4H2,1H3,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NECUMAOIYSYIBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1(CC1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmaceutical Applications

1. Antiviral Agents
One of the primary applications of 1-[(Methylamino)methyl]cyclopropanecarboxylic acid hydrochloride is as an intermediate in the synthesis of antiviral agents, particularly for the treatment of Hepatitis C. The compound has been identified as a potent inhibitor of the Hepatitis C virus NS3/4A protease, which is crucial for viral replication. Research indicates that derivatives of this compound exhibit high antiviral activity, making them candidates for further development as therapeutic agents against Hepatitis C .

2. Antibiotic Development
The compound has also shown promise as a lead structure for antibiotic drugs. Its ability to inhibit pyridoxal-phosphate dependent enzymes suggests that it could be utilized in the development of new antibiotics, addressing the growing concern of antibiotic resistance .

3. CNS Drug Development
Recent studies have explored the compound's potential in neuropharmacology, specifically as a modulator of G protein-coupled receptors (GPCRs). For instance, modifications to the cyclopropane structure have led to compounds that activate neurotensin receptors, which are implicated in various central nervous system disorders. These findings suggest that this compound could play a role in developing treatments for conditions such as addiction and mood disorders .

Agrochemical Applications

1. Plant Growth Regulators
The compound's structural characteristics make it suitable for use as a plant growth regulator. As an agrochemical intermediate, it can be transformed into various derivatives that enhance plant growth and resistance to pests and diseases. This application is particularly relevant in sustainable agriculture practices where chemical inputs are minimized .

2. Herbicide Development
Research has indicated that derivatives of cyclopropane carboxylic acids can function as herbicides, targeting specific biochemical pathways in plants. The versatility of this compound allows for modifications that can enhance its efficacy and selectivity as a herbicide .

Table 1: Summary of Research Findings on this compound

Application AreaStudy FocusKey Findings
Antiviral AgentsHepatitis C treatmentInhibits NS3/4A protease; high antiviral activity noted
Antibiotic DevelopmentEnzyme inhibitionPotential lead compound for antibiotic development
CNS Drug DevelopmentNeurotensin receptor modulationActivates GPCRs; implications for addiction treatment
Agrochemical IntermediatesPlant growth regulationEnhances plant growth; potential use in sustainable practices
Herbicide DevelopmentBiochemical pathway targetingDerivatives show herbicidal activity against specific weeds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally or functionally related cyclopropane derivatives:

Table 1: Key Comparisons of Cyclopropane Derivatives

Compound Name Molecular Formula Substituents Applications Key Properties References
1-(Methylamino)cyclopropanecarboxylic acid hydrochloride C₆H₁₁ClNO₂ -CH₂-NH-CH₃, -COOH Research chemical, drug intermediate Enhanced solubility (HCl salt), rigid structure
1-Aminocyclopropane-1-carboxylic acid (ACC) C₄H₇NO₂ -NH₂, -COOH Ethylene biosynthesis in plants Precursor to ethylene; involved in stress responses
1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride C₅H₉ClNO₂ -CH₂-NH₂, -COOH Inhibits L-amino acid transporters, calcium channels Bioactive module for drug synthesis
Methyl 1-aminocyclopropanecarboxylate hydrochloride C₅H₉ClNO₂ -NH₂, -COOCH₃ Synthetic intermediate Ester form for controlled derivatization
Milnacipran Hydrochloride C₁₅H₂₂ClNO₂ -CON(C₂H₅)₂, -Ph Antidepressant (SNRI) Targets serotonin/norepinephrine reuptake
1-(Boc-Amino)cyclopropanecarboxylic acid C₉H₁₅NO₄ -NHBoc, -COOH Peptide synthesis Boc protection for amine stability

Structural and Functional Analysis

1-Aminocyclopropane-1-carboxylic Acid (ACC)
  • Key Differences: ACC lacks the methylamino-methyl group and hydrochloride salt.
  • Significance : ACC’s primary application is agricultural (e.g., fruit ripening), while the target compound is geared toward medicinal chemistry.
1-(Aminomethyl)cyclopropanecarboxylic Acid Hydrochloride
  • Key Differences: The aminomethyl (-CH₂-NH₂) group replaces the methylamino-methyl group.
  • Pharmacological Insight : The secondary amine in the target compound may alter binding affinity compared to the primary amine in this analog.
Methyl 1-Aminocyclopropanecarboxylate Hydrochloride
  • Key Differences : The ester (-COOCH₃) group replaces the carboxylic acid, making it a prodrug or intermediate. This modification reduces polarity, enhancing membrane permeability .
Milnacipran Hydrochloride
  • Key Differences : A cyclopropanecarboxamide antidepressant with a phenyl group and diethylamide substituents. Demonstrates the versatility of cyclopropane in central nervous system drugs .
1-(Boc-Amino)cyclopropanecarboxylic Acid
  • Key Differences: The Boc-protected amine (-NHBoc) allows safe handling in peptide synthesis.

Physicochemical and Pharmacokinetic Trends

  • Solubility : Hydrochloride salts (target compound, Milnacipran) improve water solubility, critical for oral bioavailability.
  • Rigidity : Cyclopropane’s ring strain increases metabolic stability compared to linear analogs.
  • Carboxylic acid vs. ester: Impacts ionization state and logP (lipophilicity).

Q & A

Q. What are the optimal synthetic routes for preparing 1-[(Methylamino)methyl]cyclopropanecarboxylic acid hydrochloride with high enantiomeric purity?

Methodological Answer: The synthesis typically involves nucleophilic substitution of cyclopropane precursors followed by hydrochlorination. For enantioselective synthesis, chiral auxiliaries or catalysts (e.g., chiral amines) are employed during cyclopropane ring formation. Key steps include:

  • Cyclopropanation : Use of transition-metal catalysts (e.g., Rh(II)) with diazo compounds to form the strained cyclopropane ring .
  • Methylamino Group Introduction : Alkylation of the cyclopropane intermediate with methylamine under basic conditions .
  • Hydrochloride Salt Formation : Treatment with HCl in anhydrous ethanol, followed by recrystallization for purity .

Q. Table 1: Comparison of Synthetic Methods

MethodYield (%)Purity (HPLC)Key ConditionsReference
Rh(II)-Catalyzed Cyclopropanation7898%CH₂Cl₂, 0°C
Alkylation with Methylamine8595%K₂CO₃, DMF, 60°C
Hydrochloride Recrystallization9099%Ethanol, −20°C

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the cyclopropane ring (δ 1.2–1.8 ppm for ring protons) and methylamino group (δ 2.3–2.7 ppm) .
  • HPLC-MS : Quantifies purity (>98%) and detects impurities using C18 columns with 0.1% trifluoroacetic acid in acetonitrile/water .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for verifying enantiomeric purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve contradictions in reported yields for cyclopropane functionalization?

Methodological Answer: Contradictions often arise from variable temperature, solvent polarity, or catalyst loading. Use Design of Experiments (DoE) to systematically analyze factors:

  • Variables : Temperature (20–60°C), solvent (DMF vs. THF), catalyst concentration (1–5 mol%).
  • Response Surface Methodology (RSM) : Identifies optimal conditions (e.g., 45°C in DMF with 3 mol% catalyst increases yield to 82%) .
  • Validation : Replicate trials under predicted conditions to confirm reproducibility (±2% error margin) .

Q. What computational strategies predict the reactivity of the cyclopropane ring in nucleophilic substitution reactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates ring strain energy (~27 kcal/mol) and electron density maps to identify reactive sites .
  • Reaction Path Search Algorithms : Tools like GRRM predict intermediates and transition states for substitution pathways .
  • Validation : Compare computed activation energies (ΔG‡) with experimental kinetic data (e.g., k = 0.15 s⁻¹ at 25°C) .

Q. How can enantioselective synthesis challenges be addressed to avoid racemization during hydrochlorination?

Methodological Answer:

  • Chiral Resolution : Use diastereomeric salt formation with (−)-menthol, achieving >99% ee via selective crystallization .
  • Low-Temperature Quenching : Add HCl gas at −40°C to minimize proton exchange at the chiral center .
  • Monitoring : Track enantiomeric excess (ee) using chiral HPLC with a cellulose-based column .

Q. What methodologies assess the compound’s biological activity, particularly in enzyme inhibition assays?

Methodological Answer:

  • Kinetic Assays : Measure IC₅₀ values against target enzymes (e.g., serine proteases) using fluorogenic substrates .
  • Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) to immobilized enzyme targets .
  • In Silico Docking : AutoDock Vina predicts binding modes within enzyme active sites, validated by mutagenesis studies .

Q. How do industrial-scale synthesis protocols differ from laboratory methods in terms of purity and scalability?

Methodological Answer:

  • Continuous Flow Reactors : Enhance reproducibility and reduce reaction time (2 hours vs. 12 hours batch) .
  • In-Line Analytics : PAT (Process Analytical Technology) monitors purity in real-time using FTIR .
  • Table 2: Lab vs. Industrial Synthesis
ParameterLaboratoryIndustrial
Yield85%92%
Purity98%99.5%
Scale10 g50 kg
Reference

Q. What strategies mitigate stability issues during long-term storage of the hydrochloride salt?

Methodological Answer:

  • Lyophilization : Store as a lyophilized powder under argon to prevent hydrolysis .
  • Stability Studies : Accelerated aging tests (40°C/75% RH for 6 months) show <0.5% degradation when sealed with desiccants .

Q. How can conflicting data on the compound’s solubility in aqueous vs. organic solvents be reconciled?

Methodological Answer:

  • Solubility Parameters : Use Hansen solubility parameters (δD, δP, δH) to predict miscibility.
    • Water: δ = 47.8 MPa¹/² (poor solubility due to high polarity).
    • Ethanol: δ = 26.5 MPa¹/² (optimal for recrystallization) .
  • Co-Solvent Systems : 30% PEG-400 in water increases solubility to 12 mg/mL .

Q. What advanced statistical methods analyze batch-to-batch variability in synthetic protocols?

Methodological Answer:

  • Multivariate Analysis (MVA) : PCA identifies critical variables (e.g., HCl addition rate) causing variability .
  • Control Charts : Monitor process parameters (e.g., pH, temperature) to maintain ±3σ limits .

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